molecular formula C11H11FN2O2 B2775298 N-(4-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide CAS No. 1219391-40-8

N-(4-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide

Cat. No.: B2775298
CAS No.: 1219391-40-8
M. Wt: 222.219
InChI Key: MZPIBLMYUVBUPI-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the nitrogen atom of the pyrrolidine ring, along with a carboxamide group at the 2-position and a ketone group at the 5-position. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide typically involves the reaction of 4-fluoroaniline with succinic anhydride to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine, to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of byproducts. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The ketone group at the 5-position can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can also be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to certain receptors or enzymes, leading to the modulation of their activity. The carboxamide and ketone groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide: Lacks the ketone group at the 5-position, resulting in different chemical and biological properties.

    N-(4-Chlorophenyl)-5-oxo-2-pyrrolidinecarboxamide: Contains a chlorophenyl group instead of a fluorophenyl group, leading to variations in reactivity and biological activity.

    N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide: Contains a methylphenyl group instead of a fluorophenyl group, affecting its chemical and biological properties.

Uniqueness

N-(4-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-7-1-3-8(4-2-7)13-11(16)9-5-6-10(15)14-9/h1-4,9H,5-6H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPIBLMYUVBUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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